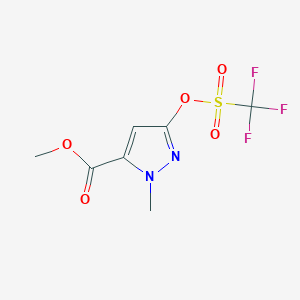

methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate

Description

Methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate is a pyrazole derivative featuring a trifluoromethylsulfonyloxy (-OSO₂CF₃) substituent at the 3-position and a methyl ester at the 5-position. The sulfonyloxy group acts as a leaving group, making it reactive in nucleophilic substitution reactions, while the ester enhances lipophilicity compared to its carboxylic acid counterpart .

Properties

Molecular Formula |

C7H7F3N2O5S |

|---|---|

Molecular Weight |

288.20 g/mol |

IUPAC Name |

methyl 2-methyl-5-(trifluoromethylsulfonyloxy)pyrazole-3-carboxylate |

InChI |

InChI=1S/C7H7F3N2O5S/c1-12-4(6(13)16-2)3-5(11-12)17-18(14,15)7(8,9)10/h3H,1-2H3 |

InChI Key |

CYDXNKOZEIKVIQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)OS(=O)(=O)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate typically involves:

- Preparation of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole core.

- Introduction of the carboxylate group at the 5-position.

- Functionalization of the 3-position with the trifluoromethylsulfonyl oxy substituent (triflate group).

The key step is the selective triflation of the hydroxyl or oxy group at the 3-position to form the trifluoromethylsulfonyl ester.

Preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole Core

The 1-methyl-3-(trifluoromethyl)-1H-pyrazole intermediate is synthesized via condensation and cyclization reactions involving methyl hydrazine and trifluoromethyl-containing precursors.

Introduction of the Carboxylate Group at the 5-Position

The carboxylate group is introduced via lithiation followed by quenching with an electrophilic carboxyl source such as trimethylborate, followed by acidic workup to yield the corresponding carboxylic acid, which is then esterified to the methyl ester.

Typical lithiation and carboxylation procedure:

Formation of the Trifluoromethylsulfonyl Oxy (Triflate) Group at the 3-Position

The key functionalization step involves converting a hydroxyl or oxy substituent at the 3-position into a trifluoromethylsulfonyl ester (triflate). This is commonly achieved by reaction with trifluoromethanesulfonyl reagents such as methyl triflate or ethyl triflate under controlled conditions.

Representative triflation procedures:

The triflate group installation is critical for further synthetic transformations and imparts high reactivity to the molecule.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents | Conditions | Yield | Product |

|---|---|---|---|---|---|

| 1 | Trifluoromethyl ketone + methyl hydrazine | Methyl hydrazine | 0°C to 55°C, 20 h | 63% | 1-methyl-3-(trifluoromethyl)-1H-pyrazole |

| 2 | 1-methyl-3-(trifluoromethyl)-1H-pyrazole | LDA, trimethylborate, HCl | -78°C to RT, overnight | ~80% | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |

| 3 | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Methylating agent (dimethyl sulfate) | 80-120°C, several hours | 69-81% | Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate |

| 4 | Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Methyl triflate or ethyl triflate | 20°C to reflux, 6-18 h | 29-79% | This compound |

Additional Notes on Reaction Optimization and Purification

- The lithiation step requires strict temperature control (-78°C to -75°C) to avoid side reactions and decomposition.

- The acidic workup after lithiation and carboxylation is crucial for isolating the carboxylic acid intermediate.

- Esterification using dimethyl sulfate is exothermic and temperature must be controlled below 90°C.

- Triflation yields vary significantly depending on reagent (methyl vs. ethyl triflate) and reaction conditions; methyl triflate generally gives higher yields.

- Purification is typically achieved by crystallization from methyl tert-butyl ether (MTBE) or other suitable solvents.

- The triflate product is often hygroscopic and requires careful drying under vacuum.

Research Findings and Literature Survey

- The synthetic routes described are supported by experimental data from Ambeed and Enamine publications, which provide detailed NMR characterization and yields for each step.

- Flow reactor lithiation methods have been developed to improve regioselectivity and scalability of pyrazole functionalization.

- Bromination and subsequent metalation strategies have been employed to introduce functional groups at other pyrazole positions, demonstrating the versatility of the core scaffold for further derivatization.

- The triflate group installation is a well-established method for activating heterocycles for cross-coupling and nucleophilic substitution reactions in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include lithium reagents for lithiation, electrophiles for substitution, and oxidizing or reducing agents for redox reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

Methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s ability to form strong interactions with proteins and other biomolecules, potentially affecting their function . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonyloxy vs. Sulfonamide/Sulfamoyl Groups

- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (): Replacing the sulfonyloxy group with a sulfamoyl (-SO₂NH₂) group reduces electrophilicity, making it less reactive in substitution reactions.

- N-(4-((Piperidinyl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide ():

The sulfonyl group here is part of a sulfonamide linkage, stabilizing the molecule for protein binding in medicinal chemistry applications .

Ester vs. Carboxylic Acid

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid ():

The carboxylic acid derivative exhibits higher polarity and lower lipophilicity than the methyl ester, affecting bioavailability. This compound is often used as a synthetic intermediate for ester or amide derivatives .

Trifluoromethyl vs. Other Fluorinated Groups

Table 1: Comparative Physical Properties

*Calculated based on structural formula.

Key Observations:

Biological Activity

Methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate (CAS: 1163707-47-8) is a pyrazole derivative that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group and the sulfonyl moiety enhance its biological activity and solubility properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells. In studies involving breast cancer cell lines (MDA-MB-231), certain pyrazole derivatives induced morphological changes and enhanced caspase-3 activity, confirming their role as apoptosis inducers at concentrations as low as 1 μM .

- In Vivo Studies : Pyrazole derivatives have demonstrated antitumor activity in various animal models. For example, compounds derived from the pyrazole scaffold have been effective against lung, colorectal, and prostate cancers .

Antifungal Activity

Certain derivatives of this compound have been synthesized and tested for antifungal properties. In vitro assays showed moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, with some compounds exhibiting over 50% inhibition at concentrations around 100 µg/mL .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of pyrazole derivatives. Studies have demonstrated that modifications at specific positions on the pyrazole ring can lead to increased potency against various biological targets:

| Modification | Biological Effect |

|---|---|

| Trifluoromethyl group | Increases potency against cancer cell lines |

| Sulfonyl moiety | Enhances solubility and bioavailability |

Case Study 1: Anticancer Efficacy

A study evaluated a series of asymmetric methyl pyrazoles against breast cancer cells. The results indicated that compounds with the trifluoromethyl group displayed significant inhibition of cell proliferation and induced apoptosis through caspase activation .

Case Study 2: Antifungal Activity

In another investigation, several synthesized derivatives were tested against Gibberella zeae. Compounds showed varying degrees of antifungal activity, with some surpassing commercial fungicides in effectiveness .

Q & A

Q. What are the established synthetic routes for methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves functionalization of a preformed pyrazole core. A common approach starts with methyl 1-methyl-1H-pyrazole-5-carboxylate derivatives, where the 3-position is activated for sulfonylation. Critical steps include:

- Sulfonylation: Reacting the pyrazole with trifluoromethanesulfonic anhydride under anhydrous conditions, often in the presence of a base (e.g., pyridine) to scavenge HCl .

- Temperature Control: Maintaining sub-zero temperatures (-10°C to 0°C) during sulfonylation to minimize side reactions .

- Purification: Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the sulfonyloxy derivative .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are critical for confirming substitution patterns. The trifluoromethanesulfonyloxy group exhibits distinct F NMR signals near -70 ppm .

- Mass Spectrometry (HRMS): High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns, especially for detecting trace impurities .

- IR Spectroscopy: Strong S=O stretching vibrations (~1350–1200 cm) confirm sulfonate group incorporation .

Q. What are the recommended storage conditions to prevent decomposition of this compound?

Methodological Answer:

- Temperature: Store at -20°C in airtight containers to minimize hydrolysis of the sulfonate ester .

- Incompatibilities: Avoid contact with strong oxidizing agents (e.g., peroxides) and moisture. Desiccants like silica gel are recommended .

- Decomposition Products: Thermal degradation may release sulfur oxides and carbon monoxide; monitor via TGA-DSC .

Q. How does the presence of the trifluoromethyl group affect the solubility and handling of this compound?

Methodological Answer:

Q. What are the known by-products or impurities formed during the synthesis of this compound?

Methodological Answer:

- Common By-Products:

- Detection: LC-MS with reverse-phase C18 columns (acetonitrile/water mobile phase) resolves these impurities .

Advanced Research Questions

Q. How does the trifluoromethanesulfonyloxy group influence the electronic properties and reactivity of the pyrazole ring in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The -SOCF group strongly deactivates the pyrazole ring, reducing electrophilic substitution but enhancing oxidative stability.

- Cross-Coupling: Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh)) and elevated temperatures (80–100°C) due to reduced electron density .

- Computational Insights: DFT calculations (B3LYP/6-31G*) show decreased HOMO energy at the 4-position, directing nucleophilic attacks .

Q. What computational methods can predict the stability and decomposition pathways of this compound under various conditions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate thermal stability by modeling bond dissociation energies, particularly for the sulfonate ester linkage .

- DFT Studies: Calculate hydrolysis activation barriers in acidic/basic conditions to identify labile bonds .

- In Silico Degradation: Software like SPARC predicts hydrolysis products (e.g., trifluoromethanesulfonic acid) under varying pH .

Q. What strategies optimize regioselectivity in the functionalization of the pyrazole ring for subsequent derivatization?

Methodological Answer:

- Directed Metallation: Use bulky bases (e.g., LDA) at low temperatures (-78°C) to deprotonate the 4-position selectively .

- Protecting Groups: Temporarily block the carboxylate with tert-butyl esters to direct sulfonylation to the 3-position .

- Microwave-Assisted Synthesis: Enhances regiocontrol in SNAr reactions by reducing side-product formation .

Q. How can researchers resolve discrepancies in reported physicochemical properties of related pyrazole derivatives?

Methodological Answer:

Q. What are the mechanistic insights into the sulfonation or sulfonyloxy group introduction in pyrazole derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.